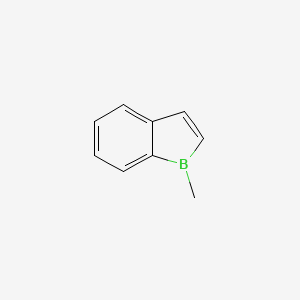

1-Methyl-1H-1-benzoborole

Beschreibung

Eigenschaften

CAS-Nummer |

819802-24-9 |

|---|---|

Molekularformel |

C9H9B |

Molekulargewicht |

127.98 g/mol |

IUPAC-Name |

1-methyl-1-benzoborole |

InChI |

InChI=1S/C9H9B/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 |

InChI-Schlüssel |

VSUKYDGWBPOUKE-UHFFFAOYSA-N |

Kanonische SMILES |

B1(C=CC2=CC=CC=C21)C |

Herkunft des Produkts |

United States |

Fundamental Aspects of Benzoborole Chemistry

Contextualization within Organoboron Heterocycles

Organoboron heterocycles are compounds containing at least one boron atom within a cyclic structure. This class of molecules has garnered significant interest due to the unique electronic properties conferred by the boron atom. scispace.com Within this family, 1-Methyl-1H-1-benzoborole belongs to the subset of benzo-fused heteroles. rsc.org It can be considered a boron analogue of the well-known aromatic heterocycle indole (B1671886) (which contains nitrogen) and the less aromatic benzofuran (B130515) (containing oxygen).

The parent five-membered ring, borole (B14762680), is a key reference point. Boroles are five-membered rings containing four carbon atoms and one boron atom (BC₄). researchgate.net They are isoelectronic with the cyclopentadienyl (B1206354) cation, possessing 4π-electrons, which categorizes them as antiaromatic by Hückel's rule. researchgate.net This antiaromatic character makes simple boroles highly reactive. researchgate.net The fusion of a benzene (B151609) ring to the borole core, creating the benzoborole system, provides some stabilization while retaining the intriguing electronic features of the boron-containing ring. researchgate.net Synthetic methods for benzoboroles remain relatively scarce compared to other benzoheteroles, highlighting their unique challenges and properties. rsc.org

More stable and widely studied relatives include benzoxaboroles, which feature a B-O bond within the heterocyclic ring. scispace.com These compounds have found applications in medicinal chemistry, but their properties differ significantly from benzoboroles, where the boron atom is bonded directly to the carbon framework of the fused ring system.

Historical Development and Early Theoretical Predictions of Benzoborole Systems

The exploration of benzoboroles is an extension of the broader field of borole chemistry. The first borole derivative was synthesized in the late 1960s, but the parent, unsubstituted borole remains elusive due to its inherent instability. researchgate.net Consequently, research has focused on strategies to stabilize the borole core, such as the introduction of bulky substituents or ring-fusion (annulated) strategies, which led to the investigation of benzoboroles and dibenzoboroles (i.e., 9-borafluorenes). researchgate.net

Theoretical studies have been crucial in understanding these systems. Early predictions focused on the consequences of incorporating an electron-deficient boron atom into a cyclic π-system. An intuitive explanation for the relative instability of benzoboroles compared to isomers like BN-arenes (e.g., benzazaborines) is the presence of the 8π-electron benzo[b]borole subunit. chem8.org Theoretical calculations indicate that within the benzoborole moiety, the five-membered borole ring retains significant antiaromatic character, while the fused benzene ring remains aromatic. chem8.org

The synthesis of the benzoborole core has proven challenging, and general, high-yielding methods are still under development. rsc.org A modern approach involves a ring-contraction strategy, where BN-naphthalene derivatives are reduced with alkali metals to produce substituted benzoborole dianions. nih.gov For example, the reduction of 1-phenyl-2,1-benzazaborine in THF can yield a 1-phenyl-1-benzoborole dilithium (B8592608) salt. nih.gov These dianionic species can then be functionalized to produce neutral benzoborole derivatives. nih.gov

Unique Electronic Characteristics of the 1-Benzoborole Core

The electronic properties of the 1-benzoborole core are dominated by the interplay between the aromatic benzene ring and the antiaromatic borole ring. The central feature is the three-coordinate boron atom, which possesses a vacant p-orbital perpendicular to the plane of the ring system. This orbital makes the benzoborole system a potent electron acceptor and confers significant Lewis acidity. researchgate.net

The fusion of the benzene ring modulates the electronic properties compared to a simple borole. However, the antiaromatic nature of the five-membered ring persists. This is evident upon reduction; unlike true aromatic systems, the benzoborole backbone's antiaromatic character is highlighted when it accepts electrons to form a dianion. researchgate.net The substituent on the boron atom, such as the methyl group in this compound, directly influences the molecule's electronic properties and reactivity.

Computational studies have provided deep insights into these characteristics. For instance, the acidity of an exocyclic methyl group attached to the boron atom is significantly enhanced by the electronic demands of the antiaromatic borole ring. This is reflected in the calculated pKa values, which are markedly lower for B-methyl boroles and benzoboroles compared to typical B-methyl boranes. researchgate.net

| Compound Class | Example Structure | Calculated pKa Range | Key Feature |

|---|---|---|---|

| B-Methyl Boranes | (CH₃)₃B | ~45-50 | Non-aromatic, low acidity |

| B-Methyl Boroles | C₄H₄B-CH₃ | ~25-30 | Antiaromatic 4π ring enhances acidity |

| B-Methyl Benzoborole | C₈H₆B-CH₃ | ~30-35 | Benzene fusion moderates the effect of the antiaromatic borole ring |

Theoretical analyses of BN-isomers of polycyclic hydrocarbons further clarify the unique nature of the benzoborole subunit. chem8.org In a comparison between a dibenzopentalene containing a benzoborole moiety and one containing an indole moiety, the benzoborole-containing isomer is significantly less stable. chem8.org This difference is attributed to the presence of the 8π-electron benzoborole system versus the 10π-electron aromatic indole system. chem8.org Such studies underscore the profound influence that the boron atom and the resulting antiaromaticity have on the stability and electronic structure of these heterocycles.

Synthetic Methodologies for 1 Methyl 1h 1 Benzoborole and Analogous Benzoborole Scaffolds

Strategies for the Construction of the Benzoborole Ring System

The formation of the benzoborole ring is a key challenge in the synthesis of these compounds. Various strategies have been developed, including building the ring onto a pre-existing benzene (B151609) core through annulation reactions, modifying a larger ring system via ring-contraction, and preparing suitable precursors that can be transformed into the final benzoborole structure.

Annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy for constructing benzoborole derivatives. chim.itias.ac.insemanticscholar.orgnih.gov These reactions typically involve the formation of two new bonds to create the fused five-membered borole (B14762680) ring.

One common approach involves the reaction of a bifunctional organometallic reagent with a suitable boron-containing electrophile. For instance, a di-Grignard reagent derived from an ortho-dihaloarene can react with a dihaloborane to form the benzoborole ring. Another strategy employs transition metal-catalyzed annulation reactions. For example, the palladium-catalyzed reaction of a 1,2-dibromobenzene with a diboron reagent can lead to the formation of a benzoborole precursor.

A notable example is the phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles or 3-nitrobenzothiophenes, which provides a route to functionalized dihydrocarbazoles and dihydrodibenzothiophenes. nih.gov While not a direct synthesis of benzoboroles, this methodology highlights the potential of annulation reactions in constructing fused heterocyclic systems with high stereocontrol. The reaction proceeds through a dearomatization-aromatization process under mild conditions. nih.gov

| Annulation Strategy | Reactants | Catalyst/Reagent | Key Features |

| Grignard-based Annulation | o-Dihalobenzene, Dihaloborane | Magnesium | Formation of a di-Grignard reagent followed by cyclization. |

| Palladium-catalyzed Annulation | 1,2-Dibromobenzene, Diboron reagent | Palladium catalyst | Forms a precursor that can be converted to a benzoborole. |

| Phosphine-catalyzed [4+2] Annulation | 3-Nitroindole/3-Nitrobenzothiophene, Allenoates | Chiral Phosphine | Enantioselective synthesis of fused heterocycles. nih.gov |

Table 1: Overview of selected annulation strategies for the synthesis of fused heterocyclic systems.

Ring-contraction reactions offer an alternative and often elegant approach to synthesizing strained or otherwise difficult-to-access ring systems, including benzoborole derivatives. nih.govetsu.eduntu.ac.ukharvard.edu These methods typically start with a larger, more readily available heterocyclic or carbocyclic precursor, which then undergoes a rearrangement to form the smaller five-membered borole ring. etsu.eduntu.ac.uk

One potential strategy involves the Wolff rearrangement of a suitable α-diazoketone precursor. For instance, a six-membered ring containing a boron atom could be synthesized and then subjected to a Wolff rearrangement to contract the ring to the five-membered benzoborole system. Another approach is the Favorskii rearrangement of an α-haloketone, which proceeds through a cyclopropanone intermediate. harvard.edu

A more recent development is the visible-light-driven, strain-increasing ring contraction of five-membered-ring alkenyl boronate complexes to form cyclobutanes. nih.gov This photo-induced, radical-mediated process involves the addition of an electrophilic radical to an electron-rich alkenyl boronate complex, leading to an α-boryl radical. Subsequent one-electron oxidation triggers a ring-contractive 1,2-metalate rearrangement to yield a cyclobutyl boronic ester. nih.gov While this specific example leads to a four-membered ring, the underlying principle of a radical-mediated ring contraction of an organoboron compound could potentially be adapted for the synthesis of benzoborole derivatives from larger boron-containing heterocycles.

| Ring-Contraction Method | Starting Material Type | Key Intermediate/Process | Potential Application for Benzoboroles |

| Wolff Rearrangement | α-Diazoketone of a six-membered boron-containing ring | Ketenimine | Contraction to a five-membered benzoborole ring. harvard.edu |

| Favorskii Rearrangement | α-Haloketone of a six-membered boron-containing ring | Cyclopropanone | Formation of a cyclopentanone derivative that can be a precursor to a benzoborole. harvard.edu |

| Photo-induced Radical-mediated Ring Contraction | Alkenyl boronate complex in a larger ring | α-Boryl radical, 1,2-metalate rearrangement | Adaptation of the methodology to contract a larger boron-containing heterocycle to a benzoborole. nih.gov |

Table 2: Ring-contraction strategies potentially applicable to benzoborole synthesis.

The synthesis of appropriately functionalized precursors is a critical step in many synthetic routes to 1-Methyl-1H-1-benzoborole and its analogs. orientjchem.orgnih.gov These precursors are molecules that already contain the basic carbon skeleton of the benzoborole and are designed for a final ring-closing step or functional group manipulation to introduce the boron atom.

A common strategy involves the synthesis of 2-halophenyl derivatives that can undergo subsequent borylation reactions. For example, a 2-bromo-1-vinylbenzene can be prepared through a Wittig reaction on 2-bromobenzaldehyde. This precursor can then be subjected to a metal-catalyzed C-H borylation or a halogen-metal exchange followed by reaction with a boron electrophile to form the benzoborole ring.

The synthesis of imidazolium salts as precursors for N-heterocyclic carbenes (NHCs) provides an interesting parallel. orientjchem.org In these syntheses, N-substituted imidazoles are reacted with organohalides to generate the desired imidazolium salts. This highlights the importance of carefully planned precursor synthesis to access specific target molecules. orientjchem.org

Functional group transformations are also essential for elaborating the benzoborole scaffold or for introducing the boron atom at a late stage. For example, a carbonyl group on a precursor could be converted to a vinyl group via a Wittig reaction, setting the stage for a ring-closing metathesis reaction to form the borole ring.

| Precursor Type | Synthetic Approach | Subsequent Transformation |

| 2-Halo-1-vinylbenzene | Wittig reaction on 2-halobenzaldehyde | Metal-catalyzed C-H borylation or halogen-metal exchange followed by borylation. |

| 2-(2-Aminophenyl)pyrrole | Ring transformation of 2-(2-aminophenyl)-1,3-thiazine derivatives | Intramolecular nucleophilic substitution to form a pyridone moiety. |

| Imidazolium Salts | Reaction of N-substituted imidazoles with organohalides | Used as precursors for N-heterocyclic carbene ligands in catalysis. orientjchem.org |

Table 3: Examples of precursor synthesis strategies.

Boron-Carbon Bond Formation Methodologies

The creation of the boron-carbon (B-C) bond is the defining step in the synthesis of any organoboron compound, including this compound. Several powerful methods have been developed for this purpose, ranging from transition metal-catalyzed cross-coupling reactions to modern electrochemical approaches.

Transition metal catalysis has revolutionized the synthesis of organoboron compounds, and these methods are highly applicable to the formation of benzoboroles. researchgate.netresearchgate.netucc.iest-andrews.ac.uknih.govnih.govgoogle.comuoa.grresearchgate.netwindows.netscilit.comresearchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorses in organic synthesis for forming C-C bonds, but palladium is also highly effective in catalyzing C-B bond formation. researchgate.netnih.govgoogle.comresearchgate.net A common strategy for synthesizing benzoborole derivatives involves the palladium-catalyzed borylation of a suitable aryl halide or triflate precursor. For example, the reaction of a 2-halo-1-vinylbenzene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base, can lead to the formation of a vinylboronate ester, which can then undergo an intramolecular cyclization to form the benzoborole ring. A ligand-free Pd(II)/Cu(I) catalytic system has been reported for the synthesis of benzo-fused heterocycles through a dual Csp²-Csp³ bond formation. nih.gov

Gold Catalysis: Gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation, often proceeding through the activation of alkynes and allenes. researchgate.netnih.govuoa.grresearchgate.netwindows.netscilit.com While direct gold-catalyzed C-B bond formation is less common, gold catalysts can be used to construct the carbon framework of the benzoborole precursor. For example, a gold-catalyzed intramolecular hydroarylation of an alkyne tethered to a benzene ring could form the five-membered ring, which could then be borylated in a subsequent step. Gold(III) complexes have been shown to catalyze the synthesis of coumarins via intramolecular hydroarylation of aryl propiolates, a reaction that forms a new C-C bond and a heterocyclic ring. researchgate.net

Rhodium Catalysis: Rhodium catalysts are also highly effective for C-B bond formation. ucc.iest-andrews.ac.ukscilit.comresearchgate.netnih.gov Rhodium-catalyzed C-H borylation is a particularly attractive method as it allows for the direct conversion of a C-H bond to a C-B bond, avoiding the need for pre-functionalized starting materials. For instance, a rhodium-catalyzed directed C-H borylation of a 1-vinylbenzene derivative could selectively install a boryl group at the ortho position, which could then participate in a ring-closing reaction. A rhodium-catalyzed coupling of 2-trimethylsilylphenylboronic acid with internal alkynes has been developed for the synthesis of benzosilole derivatives, which are silicon analogs of benzoboroles. scilit.comnih.gov This reaction proceeds via the cleavage of a C-Si bond and the formation of two new C-C bonds. scilit.comnih.gov

| Metal Catalyst | Typical Reaction | Substrates | Key Advantages |

| Palladium | Miyaura Borylation, C-H Borylation | Aryl halides/triflates, Alkenes, Diboron reagents | High functional group tolerance, well-established reactivity. researchgate.net |

| Gold | Hydroarylation, Cycloisomerization | Alkynes, Allenes, Arenes | Mild reaction conditions, unique reactivity with unsaturated systems. researchgate.netuoa.grresearchgate.net |

| Rhodium | C-H Borylation, [2+2+2] Cycloaddition | Arenes, Alkenes, Diboron reagents, Diynes | Direct functionalization of C-H bonds, high atom economy. st-andrews.ac.ukscilit.comresearchgate.netnih.gov |

Table 4: Metal-catalyzed coupling reactions for benzoborole synthesis.

Electrochemical methods offer a green and powerful alternative for the synthesis of organoboron compounds, including precursors to benzoboroles. nih.govresearchgate.netosti.gov These reactions utilize an electric current to drive redox processes, often avoiding the need for harsh chemical oxidants or reductants.

The electrochemical borylation of aryl halides is a promising approach. In this method, an aryl halide is reduced at the cathode to generate an aryl radical, which can then react with a boron-containing reagent to form the C-B bond. This approach can be advantageous as it can be performed under mild conditions and with a high degree of functional group tolerance.

Furthermore, electrochemical methods can be employed for intramolecular cyclization reactions to form the benzoborole ring. For instance, an electrochemically generated radical on a suitably designed precursor could undergo an intramolecular addition to a double bond, followed by borylation to yield the final product. An external oxidant-free intramolecular dehydrogenative C-S cross-coupling has been developed under undivided electrolytic conditions for the synthesis of benzothiazoles, demonstrating the potential of electrochemical methods for intramolecular C-heteroatom bond formation.

| Electrochemical Method | Substrate Type | Key Process | Potential Advantage |

| Cathodic Borylation | Aryl Halides | Reduction to form an aryl radical, followed by reaction with a borylating agent. | Avoids the use of stoichiometric organometallic reagents. |

| Anodic Cyclization | Functionalized Arene | Oxidation to a radical cation, followed by intramolecular cyclization and borylation. | Can generate highly reactive intermediates under mild conditions. |

| Intramolecular Dehydrogenative Coupling | N-Aryl Thioamides | Electrochemical oxidation to facilitate C-S bond formation. | Avoids the need for external oxidants. |

Table 5: Electrochemical approaches for the synthesis of benzoborole precursors and analogs.

Direct Borylation Approaches

Direct C-H borylation has emerged as a powerful and atom-economical tool for the synthesis of organoboron compounds, including benzoborole scaffolds. This method involves the catalytic activation of a carbon-hydrogen bond on an aromatic precursor and the subsequent installation of a boryl group.

Key features of direct borylation for benzoborole synthesis include:

Catalyst Systems: Iridium-catalyzed reactions are prominent in this field. For instance, systems like [Ir(μ-X)(cod)]2/dtbpy (where X = Cl, OMe) have been shown to be effective. The regioselectivity of these reactions is often governed by steric factors, favoring borylation at the least hindered positions.

Directed Borylation: To overcome steric control and achieve specific regioselectivity, directing groups can be employed. These functional groups coordinate to the metal catalyst, guiding the borylation to a specific C-H bond, often in the ortho-position. While not explicitly detailed for this compound, this principle is widely applied in the synthesis of substituted arenes and heterocycles. For example, benzothiazole has been used as a directing group for iridium-catalyzed benzylic C-H borylation. ecnu.edu.cn

Photocatalysis: Recent advancements include photocatalytic C-H borylation of benzo-fused five-membered heterocycles. nih.gov These methods operate under mild conditions and offer an alternative to traditional transition metal catalysis. nih.gov

While these methods primarily install a boryl group like B(pin) (pinacolborane), the resulting benzoborole ester serves as a crucial intermediate that can be further modified to introduce the desired methyl group at the boron center.

Introduction of the 1-Methyl Moiety

The methyl group on the boron atom of this compound can be introduced at different stages of the synthesis, either by using a methylated precursor, through a post-synthetic modification of a pre-formed benzoborole scaffold, or by applying methylation strategies analogous to those used for nitrogen heterocycles.

N-Alkylation and Methylation Strategies for Heterocycles

The introduction of an alkyl group onto the boron atom in a borole can be conceptually compared to the N-alkylation of nitrogen-containing heterocycles. In N-heterocycles, alkylation is a fundamental transformation, often involving the reaction of the heterocyclic amine with an alkyl halide. Similarly, the boron atom in a benzoborole possesses a vacant p-orbital, making it susceptible to nucleophilic attack, a characteristic that can be exploited for methylation. nih.gov

Strategies analogous to N-alkylation for B-methylation would involve:

Nucleophilic Attack: A B-halogenated benzoborole (e.g., 1-chloro-1H-1-benzoborole) can serve as an electrophile for reaction with a methylating agent, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li). This is a common strategy for functionalizing B-Cl substituted 1,2-azaborines. nih.gov

Reductive Amination Analogy: While not a direct parallel, the principles of creating C-N bonds can inspire B-C bond formation. The key is the activation of the boron center to make it receptive to a methyl nucleophile.

The successful application of these strategies hinges on the stability of the benzoborole ring under the nucleophilic and often basic conditions required for these reactions.

Incorporation of Methylated Precursors

An alternative and often more direct route to this compound is to begin the synthesis with a precursor that already contains the B-methyl bond. This approach avoids potentially harsh methylation conditions on the final heterocyclic scaffold.

Examples of this strategy include:

Tin-Boron Exchange: A well-established method for borole synthesis involves the reaction of an organotin precursor with a dihaloborane. nih.gov For the target molecule, this could involve synthesizing a suitable stannaindene derivative and reacting it with methyldibromoborane (CH₃BBr₂) or methyldichloroborane (CH₃BCl₂) to directly form the this compound ring.

Cyclization Reactions: Another approach involves the cyclization of a precursor that contains both the aromatic framework and the methylboron moiety. For instance, an ortho-substituted styrene or stilbene derivative could undergo a cyclization reaction with a methylboron reagent to construct the benzoborole ring system.

Below is a table summarizing potential methylated precursors and the synthetic methods for their incorporation.

| Methylated Precursor | Synthetic Method | Description |

| Methyldihaloborane (e.g., CH₃BBr₂) | Tin-Boron Exchange | Reacts with a stannaindene precursor to directly form the B-methylated benzoborole ring. nih.gov |

| Methylboronic acid | Cyclization/Condensation | Can be used in reactions with suitable di-functional aromatic compounds to build the heterocyclic ring. |

Post-Synthetic Methylation of Benzoborole Scaffolds

Post-synthetic modification (PSM) offers a versatile approach where the core benzoborole skeleton is first synthesized, followed by the introduction of the methyl group in a subsequent step. This allows for the synthesis of a common intermediate, such as 1-hydroxy- or 1-alkoxy-1H-1-benzoborole, which can then be diversified.

Key methods for post-synthetic methylation include:

Conversion to a B-Halide: The B-OH or B-OR group on a pre-formed benzoborole can be converted to a more reactive B-Cl or B-Br group. This halide can then be displaced by a methyl nucleophile, such as methyllithium or a methyl Grignard reagent.

Direct Methylation of B-H Benzoboroles: If a 1-hydro-1H-1-benzoborole could be synthesized, it might be susceptible to methylation, although this is less common due to the reactivity of the B-H bond.

Reaction with Methylating Agents: The choice of methylating agent is crucial. Strong organometallic reagents are common, but milder, more selective reagents could potentially be developed.

This approach is advantageous for creating libraries of substituted benzoboroles from a single precursor, allowing for late-stage functionalization. nih.gov

Reaction Mechanisms and Reactivity Profiles of Benzoborole Systems

Lewis Acidity and Electron-Accepting Properties of the Boron Center

A defining feature of the boron center in 1-Methyl-1H-1-benzoborole is its inherent Lewis acidity. Boranes are well-established as electron-pair acceptors due to the vacant p-orbital on the boron atom. chemrxiv.org In the benzoborole framework, the boron atom acts as an electron-accepting moiety, influencing the electronic structure of the entire molecule.

The electron-accepting capability of benzoborole systems is clearly demonstrated by their ability to undergo reduction to form stable dianions. nih.gov For instance, the reduction of related 1-substituted-2,1-benzazaborines with alkali metals leads to the formation of 1-substituted-1-benzoborole dilithium (B8592608) salts, showcasing the capacity of the benzoborole ring to accommodate additional electrons. nih.gov

The Lewis acidity and electron-accepting properties can be finely tuned by modifying the substituents on the benzoborole scaffold. Studies on analogous phenylpyridyl-fused boroles have shown that functionalization of the molecule can either decrease or enhance its electron-accepting ability. nih.gov For example, the introduction of an N-methylpyridinium cation, an electron-deficient group, results in a compound with extreme electron deficiency and a significantly anodically shifted reduction potential. nih.gov This principle suggests that the Lewis acidity of the boron center in this compound can be modulated for specific applications. While quantitative Lewis acidity scales exist for many boranes, specific experimental values for this compound are not widely reported. nih.gov

Reactivity with Nucleophiles and Electrophiles

The dual nature of the benzoborole system allows for reactivity with both nucleophiles and electrophiles, depending on the reaction conditions and the form of the molecule.

As an Electrophile: The Lewis acidic boron center is an electrophilic site, susceptible to attack by nucleophiles (Lewis bases). masterorganicchemistry.com This is a fundamental characteristic of boranes.

As a Nucleophile: Conversely, when the benzoborole system is reduced to its anionic form, such as a dilithium salt, it becomes a potent nucleophile. nih.gov This nucleophilic character is demonstrated in the reaction of 1-phenyl-1-benzoborole dilithium salt with methyl iodide (an electrophile), which results in the formation of a lithium borate. nih.gov This transformation highlights the capacity to reverse the electronic character of the benzoborole, turning it from an electrophile into a nucleophile capable of forming new carbon-carbon bonds. The activation of boronic esters with Lewis bases to generate more reactive boronate nucleophiles is a known strategy for promoting reactions with a wide range of electrophiles, including aldehydes, imines, and alkyl halides. nih.gov

The table below summarizes the dual reactivity profile of the benzoborole core.

| Reagent Type | Reacting Species | Example Reaction Partner | Product Type |

| Nucleophile | Neutral Benzoborole | Lewis Bases (e.g., amines, ethers) | Lewis Acid-Base Adduct |

| Electrophile | Benzoborole Dianion | Methyl Iodide (MeI) | Alkylated Borate Complex nih.gov |

Pericyclic Reactions and Cycloaddition Pathways

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of reactions in organic chemistry. wikipedia.orgmsu.edu The conjugated π-system of this compound suggests its potential participation in such transformations, particularly cycloaddition reactions. meta-synthesis.com

In a [4+2] cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile. uniurb.it The benzoborole moiety contains a butadiene-like unit within its five-membered ring, suggesting it could act as the diene component. Alternatively, the double bond within the borole (B14762680) ring could function as a dienophile.

While specific studies detailing the participation of this compound in pericyclic reactions are limited, the broader class of boroles is known to engage in related transformations. For example, boroles can undergo ring expansion reactions when treated with organic azides, a process involving cycloaddition followed by rearrangement. researchgate.net This established reactivity for the borole class strongly implies that this compound could be a viable substrate for various cycloaddition pathways, offering a route to more complex boron-containing heterocyclic systems. researchgate.net Such reactions are typically concerted, proceeding without intermediates and often with high stereospecificity. msu.edu

Metal Coordination Chemistry of Benzoboroles and Derivatives

The unique structure of the benzoborole scaffold makes it an intriguing candidate as a ligand in organometallic chemistry. libretexts.org The delocalized π-electrons and the presence of the boron atom provide multiple potential sites for coordination to a metal center.

The this compound ring system is isoelectronic with the indenyl anion, a well-known and versatile ligand in organometallic chemistry. This analogy suggests that the benzoborole anion, formed upon deprotonation or reduction, can act as a multidentate π-ligand. Ligands play a crucial role in modulating the electronic properties and reactivity of the metal center. libretexts.orgyoutube.com The benzoborole scaffold can be considered a "non-innocent" ligand, as its own electronic properties can be significantly altered upon coordination.

The formation of organometallic complexes with benzoboroles has been demonstrated through the synthesis of alkali metal salts. nih.gov Reduction of BN-naphthalene precursors with lithium metal yields stable 1-phenyl-1-benzoborole dilithium salt and 1-amino-1-benzoborole trilithium salt. nih.gov These salts are fully characterized, indicating a degree of stability.

The stability of organometallic complexes is often governed by factors such as the electronic configuration of the metal (e.g., the 18-electron rule), steric hindrance, and the absence of decomposition pathways like β-hydride elimination. libretexts.orgwiley-vch.debritannica.com The rigid, fused-ring structure of the benzoborole ligand lacks β-hydrogens relative to the boron-carbon bonds of the ring, which inherently blocks one of the most common decomposition pathways for organometallic alkyls. libretexts.org This suggests that benzoborole complexes could exhibit enhanced thermal stability compared to other organometallic compounds.

| Metal | Precursor | Method | Benzoborole Complex | Reference |

| Lithium | 1-phenyl 2,1-benzazaborine | Alkali Metal Reduction | 1-phenyl-1-benzoborole dilithium salt | nih.gov |

| Lithium | 1-alkynyl 2,1-benzazaborine | Alkali Metal Reduction | 1-amino-1-benzoborole trilithium salt | nih.gov |

Intramolecular C-H Activation Processes

Intramolecular C-H activation is a powerful synthetic strategy that allows for the formation of new bonds and complex cyclic structures from readily available C-H bonds. rsc.org This methodology often relies on transition metal catalysis, where the metal inserts into a C-H bond, followed by subsequent reaction. organic-chemistry.org

For this compound, there are two primary types of C-H bonds that could potentially undergo intramolecular activation: the C-H bonds of the fused benzene (B151609) ring and the C-H bonds of the 1-methyl group. The methyl group's C-H bonds are in a benzylic-like position, and such bonds are often susceptible to activation. nih.gov Research has shown that C-H functionalization can occur at benzylic positions, and the electronic properties of the substrate can influence the reaction's facility. nih.govnih.gov

While there is a lack of specific reports on intramolecular C-H activation for this compound, its structure is amenable to such transformations. A hypothetical pathway could involve the coordination of a metal catalyst to the borole π-system, followed by oxidative addition into a nearby C-H bond of either the methyl group or the aromatic ring, leading to the formation of novel polycyclic boron heterocycles. This remains a promising yet underexplored area of reactivity for this compound class.

Reductive Chemistry of Benzoboroles: Formation of Radical Anions and Dianions

The reductive chemistry of benzoborole systems, including this compound, is characterized by the acceptance of electrons to form radical anions and dianions. This behavior is a consequence of the electron-deficient nature of the boron atom within the heterocyclic ring. The reduction process can be investigated using techniques such as cyclic voltammetry, which provides insights into the thermodynamics and kinetics of electron transfer reactions.

Upon a one-electron reduction, a benzoborole molecule is converted into its corresponding radical anion. A subsequent one-electron reduction leads to the formation of a dianion. These reduction events are often reversible, as can be observed in cyclic voltammetry experiments. The potential at which these reductions occur is influenced by the substituents on the benzoborole core.

While specific studies on the electrochemical reduction of this compound are not extensively documented, the general principles can be inferred from related benzoborole derivatives. For instance, the reduction of benzoborole-supported 1,2-diimine species has been shown to yield stable radical anions and dianions that have been fully characterized. This suggests that the benzoborole framework is capable of stabilizing the negative charges introduced during reduction.

A notable method for the synthesis of benzoborole dianions involves the alkali metal reduction of BN-naphthalene derivatives, which proceeds through a ring-contraction strategy. For example, the reduction of 1-alkynyl 2,1-benzazaborine with lithium metal can lead to the formation of a 1-amino-1-benzoborole trilithium salt, which is effectively a dianionic benzoborole with an additional anionic charge on the amino substituent. Similarly, reduction of 1-phenyl 2,1-benzazaborine can yield a 1-phenyl-1-benzoborole dilithium salt. researchgate.netnih.gov These findings highlight the accessibility of dianionic benzoborole species.

The electronic structure of these reduced species is of significant interest. While the two-electron reduction of a typical borole is expected to result in an aromatic system, studies on certain benzoborole dianions have indicated the retention of antiaromatic character in the benzoborole backbone. researchgate.net

Table 1: Electrochemical Data for Benzoborole Systems (Hypothetical Data for this compound based on related compounds)

| Compound | Reduction Potential (E1/2) vs. Fc/Fc+ | Process |

| This compound | Ered1 | Formation of Radical Anion |

| This compound | Ered2 | Formation of Dianion |

Ring-Opening and Ring-Expansion Reactions of Borole Systems

Borole systems, including benzoboroles, can undergo ring-opening and ring-expansion reactions, often driven by the relief of ring strain and the inherent reactivity of the boron center. While specific literature on this compound is limited in this context, the reactivity of related strained boron heterocycles, such as benzoborirenes, provides valuable insights into potential reaction pathways.

Benzoborirenes, which are highly strained, have been shown to undergo ring expansion through formal cycloaddition reactions. For instance, a kinetically stabilized benzoborirene can react with molecules containing multiple bonds, such as acetaldehyde, to form a five-membered oxaborole via a (2+2) cycloaddition. researchgate.net With tert-butyl isonitrile, a double (2+1) cycloaddition can occur, leading to a boro-indane derivative. researchgate.net These reactions demonstrate the propensity of strained boron-containing rings to expand to more stable, larger ring systems.

It is plausible that this compound, although less strained than a benzoborirene, could participate in similar cycloaddition-mediated ring-expansion reactions under appropriate conditions, for example, with highly reactive trapping agents. The Lewis acidity of the boron center in this compound would play a crucial role in facilitating such transformations.

Dimerization and Oligomerization Pathways

The dimerization and oligomerization of boroles are known phenomena, driven by the tendency to alleviate the electron deficiency and antiaromatic character of the borole ring. While direct evidence for the dimerization of this compound is not explicitly detailed in the provided search results, the behavior of related compounds suggests that such pathways are feasible.

For instance, studies on the dimerization of 1-methylbenzocyclobutadiene, a structurally related compound, have identified the formation of both angular and linear dimers. nih.gov This suggests that benzofused ring systems with reactive π-systems can undergo dimerization. The specific mode of dimerization (e.g., [4+2] or [2+2] cycloaddition) would depend on the electronic and steric properties of the benzoborole.

The antiaromatic nature of the borole ring in this compound could be a driving force for dimerization, as this would lead to a more stable, less antiaromatic system. The reaction could proceed through a Diels-Alder type cycloaddition, where one benzoborole molecule acts as a diene and another as a dienophile. The substitution at the boron atom would likely influence the regioselectivity and stereoselectivity of such a dimerization.

Oligomerization, the formation of trimers, tetramers, and higher-order structures, is also a possibility, particularly under conditions of high concentration or in the presence of catalysts. However, detailed studies on the oligomerization of this compound have not been found.

Electronic Structure and Aromaticity in Benzoborole Systems

Theoretical Assessment of Aromaticity and Antiaromaticity

The concept of aromaticity, a cornerstone of organic chemistry, is multifaceted and is often evaluated using a combination of energetic, magnetic, and structural criteria. For benzoborole systems, theoretical assessments are crucial for characterizing their electronic nature. Various computational methods are employed to quantify the degree of aromaticity or antiaromaticity, providing insights that are not always experimentally accessible.

Hückel Aromaticity Concepts Applied to Boroles and Benzoboroles

Hückel's rule, a foundational concept in aromaticity, predicts that planar, cyclic, conjugated systems with (4n+2) π-electrons will be aromatic, while those with 4n π-electrons will be antiaromatic and inherently unstable. The parent borole (B14762680) ring, a five-membered heterocycle containing one boron atom, is isoelectronic with the cyclopentadienyl (B1206354) cation and possesses 4 π-electrons. According to Hückel's rule, this makes the borole ring antiaromatic. This antiaromatic character is supported by computational studies, which predict a singlet ground state with strongly alternating bond lengths, indicative of localized π-electrons.

To quantify the aromaticity of such systems, several theoretical indices are employed, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations measure the magnetic shielding at the center of a ring, with negative values typically indicating aromaticity and positive values suggesting antiaromaticity. The HOMA index, on the other hand, evaluates aromaticity based on the degree of bond length equalization within the ring, with a value of 1 representing a fully aromatic system like benzene (B151609) and values less than zero indicating antiaromaticity. For the parent borole, calculated HOMA and NICS values confirm its anti-aromatic character.

Table 1: Theoretical Aromaticity Indices for Borole and Benzene (Reference)

| Compound | Method | Aromaticity Index | Value | Interpretation |

|---|---|---|---|---|

| Borole | HOMA | HOMA | -1.163 | Antiaromatic |

| Borole | NICS(-1)zz | NICS(-1)zz (ppm) | 29.21 | Antiaromatic |

| Benzene | HOMA | HOMA | ~1.00 | Aromatic |

| Benzene | NICS(1) | NICS(1) (ppm) | ~-10.20 | Aromatic |

Note: Data for borole is from theoretical calculations. Benzene values are provided as a standard reference for an aromatic compound.

Role of the Vacant p-Orbital on Boron in Conjugation

The key to understanding the unique electronic properties of benzoboroles lies in the presence of a vacant p-orbital on the three-coordinate boron atom. This empty orbital can actively participate in the π-electron system of the molecule through pπ-pπ conjugation. This interaction allows for the delocalization of π-electrons from the carbon framework into the boron center, a phenomenon often referred to as pπ-π* conjugation.

This participation of the vacant p-orbital has several important consequences:

Lewis Acidity: The electron-deficient nature of the boron atom, due to its empty p-orbital, imparts significant Lewis acidic character to the molecule. This makes benzoboroles reactive towards Lewis bases.

Electron Acceptor Properties: The ability of the boron atom to accept electron density makes benzoborole systems potential electron-accepting materials. This property is crucial for their potential applications in organic electronics.

Modulation of Electronic Properties: The extent of conjugation between the boron p-orbital and the rest of the π-system can be tuned by the substituents on the boron atom and the carbon framework. This allows for the fine-tuning of the electronic and optical properties of the molecule.

Orbital Interactions and Electron Delocalization Patterns

The fusion of a benzene ring to the borole moiety in 1-Methyl-1H-1-benzoborole leads to a complex interplay of orbital interactions and electron delocalization. The π-system of the benzene ring interacts with the 4π-electron system of the borole ring. This interaction results in a redistribution of electron density across the entire molecule.

The Lowest Unoccupied Molecular Orbital (LUMO) of benzoborole systems is typically delocalized over the entire π-conjugated framework, including the vacant p-orbital of the boron atom. This delocalization is a direct consequence of the pπ-π* conjugation. The energy of the LUMO can be significantly lowered by this interaction, which has important implications for the molecule's electron affinity and its behavior in electronic devices.

Influence of Substituents, including the 1-Methyl Group, on Electronic Properties

Substituents on the benzoborole framework can significantly modulate its electronic properties. The nature of the substituent on the boron atom is particularly important in this regard. In the case of this compound, the methyl group attached to the boron atom primarily exerts its influence through inductive and hyperconjugative effects.

The methyl group is generally considered to be a weak electron-donating group. This electron-donating character can slightly increase the electron density on the boron atom, which in turn can affect the extent of pπ-π* conjugation and the Lewis acidity of the molecule. The introduction of a methyl group can lead to:

A slight increase in the energy of the HOMO and LUMO levels.

A potential small change in the absorption and emission spectra of the molecule.

The effect of substituents on the electronic structure can be systematically studied using computational methods. By calculating the HOMO and LUMO energies, as well as other electronic descriptors, for a series of substituted benzoboroles, it is possible to establish structure-property relationships. For instance, electron-donating groups are expected to raise the HOMO and LUMO energy levels, while electron-withdrawing groups would lower them.

Table 2: Predicted Influence of Substituent Type on Benzoborole Electronic Properties

| Substituent Type on Boron | Expected Effect on HOMO/LUMO Energies | Expected Effect on Lewis Acidity |

|---|---|---|

| Electron-Donating (e.g., -CH3) | Increase | Decrease |

| Electron-Withdrawing (e.g., -CF3) | Decrease | Increase |

| π-Donating (e.g., -NR2) | Increase HOMO significantly | Decrease |

| π-Accepting (e.g., -Aryl) | Decrease LUMO significantly | Increase |

This table presents generalized trends based on established principles of substituent effects in organoboron chemistry.

Photophysical Properties and Electronic Transitions

The unique electronic structure of benzoboroles, characterized by the pπ-π* conjugation, gives rise to interesting photophysical properties. These molecules are often fluorescent, and their absorption and emission characteristics are strongly dependent on the extent of π-delocalization and the nature of the substituents.

The primary electronic transition of interest is the HOMO to LUMO transition. As the LUMO is delocalized over the entire π-system, including the boron atom, this transition has a significant charge-transfer character. The energy of this transition, which corresponds to the absorption of light, can be tuned by modifying the molecular structure. For example, extending the π-conjugated system or introducing specific substituents can lead to a red-shift (lower energy) or blue-shift (higher energy) of the absorption and emission maxima.

Advanced Spectroscopic and Analytical Methodologies in Benzoborole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Methyl-1H-1-benzoborole, offering atom-specific information about the molecular framework.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis

¹H NMR: The aromatic protons on the fused benzene (B151609) ring are expected to resonate in the range of 7.0-8.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the boron atom and the electron distribution within the heterocyclic ring. The methyl protons (B-CH₃) would likely appear significantly upfield, typically in the 0.5-1.5 ppm range, due to the direct attachment to the less electronegative boron atom.

¹³C NMR: The aromatic carbons would produce signals in the 120-150 ppm region. The carbons directly bonded to the boron atom (ipso-carbons) would exhibit broader signals and specific chemical shifts influenced by the boron nucleus. The methyl carbon (B-CH₃) is anticipated to have a chemical shift in the range of 5-20 ppm. The elongation of conjugation length in heterocyclic systems can lead to a downfield shift for all protons compared to their monomeric precursors nih.gov.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 150 |

| Methyl (B-CH₃) | 0.5 - 1.5 | 5 - 20 |

| Boron-bound C | N/A | Variable, influenced by B |

Boron-11 (¹¹B NMR) Spectroscopy for Boron Environment Elucidation

¹¹B NMR is a powerful and direct probe for the local environment of the boron atom. Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2, 80.1% natural abundance) is more commonly used due to its higher sensitivity and smaller quadrupole moment compared to ¹⁰B nsf.gov.

For this compound, the boron atom is tricoordinate (sp²-hybridized). Tricoordinate organoboranes typically exhibit broad signals in the low-field region of the ¹¹B NMR spectrum. The chemical shift for aryl- and alkyl-substituted tricoordinate boranes generally falls within a range of +30 to +90 ppm, with BF₃·OEt₂ serving as the common reference standard (0 ppm) sdsu.eduaiinmr.com. The specific shift is sensitive to the substituents and the electronic nature of the benzoborole ring system. A shift to a higher field (upfield) would indicate a change from a 3-coordinate to a 4-coordinate boron center, a principle often used to study binding events nsf.govaiinmr.com.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Assignment

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum of this compound would reveal scalar coupling between adjacent protons. This would be particularly useful for assigning the protons on the aromatic ring, showing correlations between neighboring protons (e.g., H4-H5, H5-H6, H6-H7).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. For this compound, this would show a cross-peak between the methyl protons and the methyl carbon, as well as correlations for each aromatic C-H pair, confirming their assignments mdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton. For instance, correlations between the methyl protons and the boron-bound carbons of the benzoborole ring would be expected.

Solid-State NMR Spectroscopy for Structural Characterization

Solid-state NMR (ssNMR) provides crucial information on the structure, packing, and intermolecular interactions of compounds in the solid phase. This is particularly important for organoboron compounds, which can form intermolecular assemblies via Lewis acid-base interactions or other non-covalent forces .

For this compound, ¹¹B ssNMR would be highly informative. The analysis of the quadrupolar line shapes and chemical shift anisotropy (CSA) can reveal details about the symmetry of the boron environment nih.govnih.govresearchgate.net. Advanced techniques like 2D ¹¹B-¹¹B correlation experiments could be used to probe for B-B proximities, which would indicate self-assembly or specific packing arrangements in the solid state . Furthermore, ¹³C ssNMR can identify the number of crystallographically inequivalent molecules in the unit cell and provide insights into molecular conformation nih.gov. The combination of ssNMR with density functional theory (DFT) calculations is a powerful approach for assigning signals and interpreting the measured NMR parameters in terms of local geometry nih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Mechanistic Insights

For this compound, characteristic vibrational bands would be expected:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands are expected in the 1450–1600 cm⁻¹ range, characteristic of the benzene ring.

Methyl C-H stretching and bending: Asymmetric and symmetric stretching modes appear around 2850–3000 cm⁻¹, with bending modes near 1450 cm⁻¹ and 1375 cm⁻¹.

B-C stretching: The boron-carbon stretching vibrations (both B-Aryl and B-Alkyl) are expected to appear in the fingerprint region, typically between 1100 cm⁻¹ and 1300 cm⁻¹. These bands can provide insight into the strength and nature of the boron-carbon bonds.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and bonds involving heavier atoms, would be complementary to IR spectroscopy. It would be especially useful for observing the symmetric breathing modes of the aromatic ring and potentially the B-C stretching vibrations, which may be weak in the IR spectrum wikipedia.org.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| B-C (Aryl & Alkyl) Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The benzoborole system, containing a conjugated π-electron system, is expected to absorb UV light. The absorption maxima (λ_max) would be characteristic of the extended π-system involving the benzene ring and the borole (B14762680) moiety. The specific position of the absorption bands would be sensitive to solvent polarity nih.gov.

Photoluminescence (fluorescence and phosphorescence) is the emission of light from a molecule after it has absorbed photons. While many simple organoboranes are not luminescent, the incorporation of boron into extended π-conjugated systems can lead to materials with interesting photophysical properties researchgate.net. For instance, related benzoborole derivatives have been shown to be luminescent both in solution and in the solid state. The study of these properties involves measuring the emission spectra upon excitation at a wavelength corresponding to an absorption band, and determining the fluorescence quantum yield. These photophysical properties are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and chemical sensors mdpi.com.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound (C₉H₉B), high-resolution mass spectrometry (HRMS) would be invaluable for confirming its molecular formula. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be essential for analyzing the purity of this compound samples and, through tandem mass spectrometry (MS/MS), for studying its fragmentation patterns.

When subjected to ionization in a mass spectrometer, the molecular ion of this compound would be formed. Subsequent fragmentation could involve the loss of the methyl group (a loss of 15 Da) or other characteristic cleavages of the benzoborole ring system. Analyzing these fragmentation patterns provides critical information for structural confirmation.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉B |

| Monoisotopic Mass | 128.07973 Da |

| Average Mass | 127.983 Da |

| Predicted Fragments | |

| [M-CH₃]⁺ | 113.056 Da |

Note: The fragmentation data presented in this table is theoretical and predictive in nature, as no experimental data was found.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, assuming a suitable single crystal could be grown. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

The data obtained from X-ray crystallography would allow for a detailed analysis of the geometry of the this compound molecule. Key parameters of interest would include the lengths of the carbon-carbon bonds within the benzene ring, the carbon-boron bonds, and the bond between the boron atom and the methyl group. The bond angles within the five-membered borole ring and the angles around the boron atom would also be determined. This information is crucial for understanding the bonding and electronic structure of the molecule.

Table 2: Representative Bond Lengths and Angles in Related Boron Heterocycles

| Bond/Angle | Typical Length (Å) / Angle (°) |

|---|---|

| C-B | 1.52 - 1.58 Å |

| C=C (aromatic) | 1.38 - 1.42 Å |

| B-C (methyl) | 1.55 - 1.60 Å |

| C-B-C (in ring) | ~105 - 110° |

Note: This table provides typical values for related structures to illustrate the type of data obtained from X-ray crystallography. No experimental data for this compound was found.

Derivatization and Structure Reactivity Relationships in Benzoborole Chemistry

Synthesis and Characterization of Substituted 1-Methyl-1H-1-benzoborole Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted precursors. While specific systematic studies on a wide range of substituted 1-methyl-1H-1-benzoboroles are not extensively documented in publicly available literature, the general strategies for the synthesis of benzoborole dianions provide a pathway to functionalized compounds. For instance, the reduction of BN-naphthalene derivatives can lead to the formation of 1-amino-1-benzoborole, which can then be further modified.

Characterization of these derivatives heavily relies on spectroscopic techniques, particularly multinuclear NMR spectroscopy. The ¹¹B NMR chemical shift is a crucial diagnostic tool for probing the electronic environment of the boron atom. In a neutral, tricoordinate this compound, the boron atom is expected to exhibit a chemical shift in the downfield region, characteristic of an sp²-hybridized boron atom with a vacant p-orbital. Upon substitution, changes in the electronic and steric environment around the boron center would be reflected in the ¹¹B NMR chemical shift. For example, electron-donating groups on the benzene (B151609) ring would be expected to increase the electron density at the boron center, potentially causing an upfield shift, while electron-withdrawing groups would have the opposite effect.

Table 1: Hypothetical NMR Data for Substituted this compound Derivatives

| Substituent (Position) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

| 4-Methoxy | 7.2-7.8 (m, Ar-H), 6.9 (d, Ar-H), 3.8 (s, OCH₃), 0.8 (s, B-CH₃) | 160-110 (Ar-C), 55.5 (OCH₃), ~5 (B-CH₃) | ~50-60 |

| 5-Nitro | 8.0-8.5 (m, Ar-H), 7.5 (d, Ar-H), 0.9 (s, B-CH₃) | 150-120 (Ar-C), ~6 (B-CH₃) | ~60-70 |

| 2-Phenyl | 7.3-7.9 (m, Ar-H), 0.7 (s, B-CH₃) | 145-125 (Ar-C), ~5 (B-CH₃) | ~55-65 |

| 3-Bromo | 7.4-7.8 (m, Ar-H), 0.8 (s, B-CH₃) | 140-115 (Ar-C), ~5 (B-CH₃) | ~58-68 |

Investigation of Steric and Electronic Effects of Substituents on the Benzoborole Ring

Substituents on the benzoborole ring can significantly influence its reactivity and electronic properties through a combination of steric and electronic effects. These effects modulate the Lewis acidity of the boron center and the susceptibility of the ring to chemical transformations.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene portion of the benzoborole can alter the electron density at the boron atom through resonance and inductive effects.

Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups, particularly at the para-position to the boron atom, can donate electron density to the aromatic system, which in turn can be delocalized onto the vacant p-orbital of the boron. This increase in electron density would be expected to decrease the Lewis acidity of the boron center.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, EWGs withdraw electron density from the aromatic ring, making the boron atom more electron-deficient and thereby increasing its Lewis acidity.

Computational studies on related borane (B79455) systems have shown that substituents with strong electron-withdrawing capabilities, such as the ortho-carborane group, significantly enhance Lewis acidity compared to phenyl or even pentafluorophenyl groups chemrxiv.orgnih.gov. This principle can be extended to the benzoborole system, where substituents on the fused benzene ring can fine-tune the electrophilicity of the boron atom.

Steric Effects: The size and position of substituents can sterically hinder the approach of reactants to the boron atom or other reactive sites on the benzoborole ring. Bulky substituents placed in proximity to the boron atom can protect it from nucleophilic attack, thereby influencing its reactivity and stability. This steric protection can be crucial in isolating and stabilizing otherwise reactive benzoborole derivatives.

Formation of Polycyclic Benzoborole Architectures

The benzoborole scaffold can serve as a building block for the construction of larger, polycyclic aromatic hydrocarbons (PAHs) containing boron. These boron-doped PAHs are of interest for their potential applications in organic electronics and materials science due to their unique optoelectronic properties.

One approach to forming polycyclic systems is through annulation reactions, where additional rings are fused onto the existing benzoborole framework. For instance, reactions involving 1,1-carboboration of alkynes with electrophilic boranes can lead to benzannulated systems researchgate.net. While specific examples starting from this compound are not detailed, the reactivity of the borole (B14762680) ring suggests its potential participation in such cyclization reactions.

Another strategy involves the synthesis of larger polycyclic systems that already incorporate the benzoborole moiety. For example, a one-pot strategy has been developed for the synthesis of double boron–oxygen-fused polycyclic aromatic hydrocarbons (dBO-PAHs) starting from dimethoxybiaryls acs.org. This method involves tandem demethylation-electrophilic borylation-nucleophilic substitution reactions. A similar approach could potentially be adapted to create fully fused boron-doped PAHs derived from benzoborole precursors ru.nl. The reaction of a 1-boraindene, a compound closely related to benzoborole, with organic azides has been shown to produce polycyclic architectures, highlighting the utility of the borole framework in constructing complex ring systems nih.gov.

Synthesis of Benzoborole-Supported Ligands and Their Complexes

The benzoborole unit can function as a ligand in coordination chemistry, binding to metal centers through its π-system or via functional groups attached to the ring. The synthesis of the first examples of benzoborole rare-earth "ate" complexes has been reported, demonstrating the ability of the benzoborole dianion to act as a ligand acs.org.

In this work, a benzoborole dianion was reacted with a rare-earth metal trichloride (B1173362) (RECl₃, where RE = Y, Dy, Er), followed by treatment with cyclooctatetraene (B1213319) dipotassium (B57713) salt. This resulted in the formation of sandwich-structured complexes, [BoRE(COT)][Li(DME)₃], where "Bo" represents the benzoborole dianion. These complexes were fully characterized by X-ray diffraction, as well as IR, UV-vis, and NMR spectroscopy acs.org. The dysprosium and erbium complexes were found to exhibit single-molecule-magnet behavior acs.org.

While the development of benzoborole-supported ligands is still an emerging area, the principles of ligand design suggest that functionalized benzoboroles could be synthesized to act as, for example, pincer ligands. By introducing coordinating arms at appropriate positions on the benzoborole ring, tridentate ligands could be created for the stabilization of transition metal complexes.

Comparison with Other Boron-Containing Heterocycles (e.g., Borirenes, Benzoxaboroles, Diazaboroles)

This compound possesses distinct properties when compared to other classes of boron-containing heterocycles.

Borirenes: Borirenes are three-membered rings containing a boron atom and a carbon-carbon double bond. They are highly strained and typically very reactive. Benzoborirenes, the benzo-fused analogues, are also highly reactive species. The reaction of a benzoborirene with isocyanides can lead to ring expansion to form boretes or 2,3-dihydro-2,3-diiminoboroles researchgate.net. In contrast, this compound is a five-membered ring system and is significantly more stable due to the lower ring strain and the aromaticity of the fused benzene ring.

Benzoxaboroles: Benzoxaboroles are bicyclic compounds containing a boron atom as part of a five-membered oxaborole ring fused to a benzene ring. They have garnered significant attention for their applications in medicinal chemistry nih.govresearchgate.net. A key feature of benzoxaboroles is the presence of a B-OH group, and they exist in a dynamic equilibrium between a closed cyclic form and an open boronic acid form in aqueous solution nih.gov. This equilibrium is crucial for their biological activity. In contrast, this compound features a B-C bond to the methyl group and a full π-system within the five-membered ring (formally), making its chemistry distinct from the hemiboronic acid nature of benzoxaboroles. The reactivity of benzoxaboroles has been found to differ in key aspects from that of simple phenylboronic acid psu.edu.

Diazaboroles: Diazaboroles are five-membered rings containing one boron and two nitrogen atoms. The chemistry of 1,3,2-diazaboroles has been extensively developed. Diazaborolide anions are powerful nucleophiles, and bulky diazaborolyl groups can act as strong σ-donating ligands to stabilize electron-deficient species. Diazaborines, six-membered analogues, have been shown to react slowly with H₂O₂ but rapidly with peroxynitrite in aqueous buffer x-mol.com. The presence of two nitrogen atoms in the ring significantly influences the electronic properties and reactivity of diazaboroles compared to the all-carbon butadiene backbone of the borole ring in this compound. This makes diazaboroles generally more stable and less Lewis acidic at the boron center due to N-B π-donation.

Boroles, Benzoboroles, and Dibenzoboroles (Borafluorenes): Within the family of boroles, the degree of benzene ring fusion significantly impacts their properties. Monocyclic boroles are generally highly reactive and antiaromatic in character. Fusing one benzene ring to form a benzoborole (or more accurately, a 1-boraindene) leads to a dilution of the antiaromaticity and an increase in stability nih.gov. Fusing two benzene rings to create a dibenzoborole, also known as a 9-borafluorene, further enhances stability and diminishes the antiaromatic character and Lewis acidity nih.gov. Computational studies show a gradual increase in the HOMO-LUMO gap with the number of fused benzene rings, moving from monocyclic boroles to benzoboroles and then to dibenzoboroles nih.gov.

Emerging Research Directions and Future Prospects for Benzoboroles

Development of Novel Synthetic Methodologies for Benzoboroles

The synthesis of benzoboroles has historically been challenging, limiting their widespread investigation. However, recent advancements are paving the way for more accessible and versatile synthetic routes. A significant breakthrough has been the development of a ring-contraction strategy for the synthesis of benzoborole dianions from BN-naphthalene derivatives. acs.orgnih.gov This method involves the alkali metal reduction of 1-alkynyl-2,1-benzazaborine, leading to the elimination of alkynyllithium and the formation of a 1-amino-1-benzoborole trilithium salt. acs.orgnih.gov Subsequent protonation and oxidation can yield the corresponding 1-amino-1-benzoborole. acs.orgnih.gov

Another approach involves the reaction of a benzoborole dianion with rare-earth chlorides to form sandwich-structured complexes. researchgate.net While general synthetic methods for benzo[b]heteroles are being refined, those specifically for benzoboroles remain relatively scarce, highlighting a critical area for future research. tdl.org The development of one-pot syntheses and methods that allow for diverse functionalization of the benzoborole core is highly desirable.

Exploration of New Reactivity Modes and Catalytic Applications

The presence of a vacant p-orbital on the boron atom imparts unique Lewis acidic properties to benzoboroles, making them promising candidates for catalysis. While specific catalytic applications of 1-Methyl-1H-1-benzoborole are yet to be extensively reported, the broader class of organoboron compounds, including boronic acids and their derivatives, has shown significant catalytic activity. researchgate.net The unique electronic structure of benzoboroles suggests potential applications in activating small molecules and facilitating various organic transformations.

The reactivity of the benzoborole ring system is also an area of active exploration. The benzoborole dianion, for instance, has been shown to react with methyl iodide to yield a luminescent lithium borate. acs.orgnih.gov Understanding the fundamental reactivity of the B-C and B-N bonds in substituted benzoboroles is crucial for designing novel transformations and functional materials. Future research is expected to focus on harnessing the Lewis acidity and redox properties of benzoboroles for applications in frustrated Lewis pair chemistry and transition metal catalysis.

Advanced Materials Science Applications of Benzoborole Derivatives (e.g., Optoelectronic Materials, Single-Molecule Magnets)

The tunable electronic properties of benzoboroles make them highly attractive for applications in materials science. A landmark achievement in this area is the synthesis of rare-earth benzoborole "ate" complexes that exhibit single-molecule magnet (SMM) behavior. researchgate.net These sandwich compounds, with the general formula [BoRE(COT)][Li(DME)3] (where Bo is the benzoborole dianion and COT is cyclooctatetraene), have been synthesized with dysprosium (Dy) and erbium (Er). researchgate.net

The dysprosium and erbium complexes show impressive effective energy barriers (Ueff) for magnetization reversal of 98 cm⁻¹ (141 K) and 109 cm⁻¹ (157 K), respectively. researchgate.net Magnetic hysteresis loops, a key characteristic of magnetic memory, were observed for these complexes at 2 K. researchgate.net This discovery opens up exciting possibilities for the use of benzoborole-based materials in high-density data storage and quantum computing.

| Complex | Rare-Earth Metal (RE) | Effective Energy Barrier (Ueff) | Temperature of Hysteresis |

| [BoDy(COT)][Li(DME)3] | Dysprosium (Dy) | 98 cm⁻¹ (141 K) | 2 K |

| [BoEr(COT)][Li(DME)3] | Erbium (Er) | 109 cm⁻¹ (157 K) | 2 K |

In the realm of optoelectronic materials, while specific applications of this compound are not yet established, the broader family of boron-containing π-conjugated systems is being actively investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. ossila.com The ability to tune the HOMO-LUMO gap and emission properties through chemical modification of the benzoborole core makes these compounds promising building blocks for novel photoactive materials.

Theoretical Prediction and Experimental Verification of Novel Benzoborole Structures

Computational chemistry plays a pivotal role in predicting the structures, properties, and reactivity of novel benzoborole derivatives. umass.edu Density functional theory (DFT) and other ab initio methods can be used to model the geometric and electronic structures of unknown benzoborole-containing molecules. mdpi.comnih.gov These theoretical studies can guide synthetic efforts by identifying promising target molecules with desired properties.

For instance, theoretical calculations can predict the stability of different isomers, the nature of the frontier molecular orbitals, and the expected spectroscopic signatures of new benzoborole structures. umass.edu The experimental verification of these theoretical predictions through synthesis and characterization is a crucial step in advancing the field. X-ray crystallography, NMR spectroscopy, and various photophysical measurements are essential tools for validating the theoretically predicted structures and properties. researchgate.net The interplay between theoretical prediction and experimental verification accelerates the discovery of new benzoborole-based materials with tailored functionalities.

Design Principles for Tunable Electronic and Chemical Properties in Benzoborole Systems

A key goal in the development of benzoborole chemistry is to establish clear design principles for tuning their electronic and chemical properties. The properties of benzoboroles can be modulated by introducing different substituents on the boron atom, the nitrogen atom (in the case of azaboroles), and the benzene (B151609) ring. umn.edu

Key Design Principles:

Substitution at Boron: The nature of the substituent on the boron atom directly influences the Lewis acidity and the energy of the LUMO. Electron-withdrawing groups will increase the Lewis acidity and lower the LUMO energy, while electron-donating groups will have the opposite effect.

Annulation and π-Extension: Fusing additional aromatic rings to the benzoborole core can extend the π-conjugated system, leading to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra.

Introduction of Donor-Acceptor Moieties: Incorporating electron-donating and electron-accepting groups into the benzoborole structure can create intramolecular charge-transfer character, which is a key strategy for designing materials with interesting optical and electronic properties. umn.edu

By systematically varying these structural parameters, it is possible to fine-tune the electronic and chemical properties of benzoborole systems for specific applications, ranging from catalysis to advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.